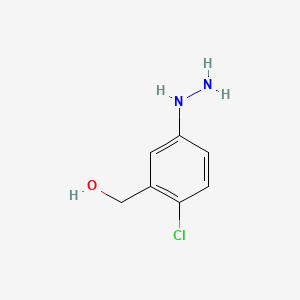

(2-Chloro-5-hydrazinylphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-hydrazinylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-7-2-1-6(10-9)3-5(7)4-11/h1-3,10-11H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOOLAQXYHBWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639878-85-5 | |

| Record name | (2-chloro-5-hydrazinylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 2 Chloro 5 Hydrazinylphenyl Methanol

Advanced Retrosynthetic Dissections and Strategic Bond Formations

Retrosynthetic analysis provides a systematic approach to designing a synthetic route by breaking down the target molecule into simpler, readily available starting materials. umi.ac.idumi.ac.id For (2-Chloro-5-hydrazinylphenyl)methanol, two primary retrosynthetic dissections offer logical pathways by disconnecting the key functional groups—hydrazine (B178648) and hydroxymethyl—from the chlorinated benzene (B151609) core.

Pathway A: Nitroarene Reduction and Diazotization Route

This pathway identifies the hydrazine and hydroxymethyl groups as products of functional group interconversions. The primary C-N bond of the hydrazine is traced back to a diazonium salt, which in turn comes from an amino group. The amino group is a common reduction product of a nitro group. The hydroxymethyl group can be retrosynthetically derived from the reduction of a carboxylic acid or by the functionalization of a methyl group.

Disconnection 1 (C-N bond, Hydrazine): The hydrazine moiety can be formed from an amino group via diazotization followed by reduction. This leads to the precursor (2-chloro-5-aminophenyl)methanol (3) .

Disconnection 2 (N-O bonds, Nitro Group): The amino group in 3 is readily synthesized by the reduction of a nitro group, pointing to (2-chloro-5-nitrophenyl)methanol (2) as the next intermediate.

Disconnection 3 (C-O bond, Hydroxymethyl): The hydroxymethyl group in 2 can be installed by reducing a carboxylic acid. This identifies 2-chloro-5-nitrobenzoic acid (1) as a key precursor.

Final Precursor: 2-chloro-5-nitrobenzoic acid itself can be synthesized by the nitration of 2-chlorobenzoic acid. prepchem.comgoogle.compatsnap.com

Pathway B: Catalytic Hydrazination Route

This more modern approach involves the direct formation of the C-N bond using catalytic cross-coupling methods.

Disconnection 1 (C-N bond, Hydrazine): A direct disconnection of the aryl C-N bond via a catalytic process like the Buchwald-Hartwig amination suggests a reaction between hydrazine and a suitable aryl halide, such as (5-bromo-2-chlorophenyl)methanol (5) . galchimia.comwikipedia.org

Disconnection 2 (C-O bond, Hydroxymethyl): The hydroxymethyl group in 5 can be formed via the reduction of the corresponding aldehyde or carboxylic acid, such as 5-bromo-2-chlorobenzoic acid (4) .

Final Precursor: 5-bromo-2-chlorobenzoic acid is a commercially available starting material.

These two pathways highlight the strategic bond formations central to the synthesis: C-N bond formation (either indirectly from a nitro group or directly via catalysis) and C-O bond formation (through reduction of a carbonyl).

Design and Optimization of Precursor Molecules

The success of the synthesis hinges on the efficient preparation of key precursor molecules, which involves the selective functionalization of halogenated benzene scaffolds and the controlled introduction of the required moieties.

Selective Functionalization of Halogenated Benzene Scaffolds

The synthesis of the primary precursors relies on the predictable directing effects of substituents on the benzene ring during electrophilic aromatic substitution.

For Pathway A, the precursor 2-chloro-5-nitrobenzoic acid (1) is typically prepared by the nitration of 2-chlorobenzoic acid. prepchem.comgoogle.com The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The nitration predominantly occurs at the position para to the chlorine and meta to the carboxylic acid, yielding the desired 2-chloro-5-nitrobenzoic acid. prepchem.com

An alternative precursor, 2-chloro-5-nitrotoluene , can be synthesized via the catalytic chlorination of m-nitrotoluene. google.com The nitro group directs the incoming electrophile (chlorine) to the meta position, while the methyl group directs to the ortho and para positions. The position ortho to the methyl group and meta to the nitro group is sterically and electronically favored, yielding 2-chloro-5-nitrotoluene. google.comquora.comchegg.com

Controlled Introduction of Hydrazine and Hydroxymethyl Moieties

Introduction of the Hydroxymethyl Group: The hydroxymethyl group is most commonly installed via the reduction of a carboxylic acid or an aldehyde.

From a Carboxylic Acid: The reduction of a carboxylic acid, such as 2-chloro-5-nitrobenzoic acid (1) , to a benzyl (B1604629) alcohol requires a potent reducing agent. Borane (B79455) (BH3), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (SMe2), is highly effective for this transformation. youtube.comacs.org It offers excellent chemoselectivity, reducing carboxylic acids while leaving other functional groups like nitro groups and aryl halides intact. researchgate.netresearchgate.net

From a Toluene Derivative: Starting with 2-chloro-5-nitrotoluene, the methyl group can be converted to a hydroxymethyl group. This typically involves a two-step process: radical bromination of the benzylic position using N-bromosuccinimide (NBS) to form a benzyl bromide, followed by hydrolysis to the benzyl alcohol. google.com

Introduction of the Hydrazine Moiety: There are two primary strategies for installing the hydrazine group.

From an Aniline (B41778) (Classical Method): This well-established, multi-step method involves the reduction of a nitro-precursor to an aniline, followed by diazotization and subsequent reduction. libretexts.org For example, (2-chloro-5-aminophenyl)methanol is treated with sodium nitrite (B80452) (NaNO2) in a cold, acidic solution to form a diazonium salt. This intermediate is then reduced to the corresponding hydrazine using a mild reducing agent like sodium bisulfite or stannous chloride. libretexts.orggoogle.com

Direct Catalytic Hydrazination (Modern Method): The Buchwald-Hartwig amination allows for the direct palladium-catalyzed coupling of an aryl halide with hydrazine. galchimia.comwikipedia.orglibretexts.org This method can be applied to a precursor like (5-bromo-2-chlorophenyl)methanol, reacting it with hydrazine hydrate (B1144303) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. galchimia.com This approach often offers higher efficiency and avoids the harsh conditions of diazotization.

Direct and Stepwise Synthetic Routes

The assembly of this compound can be achieved through carefully designed sequences that leverage catalytic reactions and manage the chemoselectivity of each step.

Catalytic Approaches to Hydrazination and Reduction

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance.

Catalytic Hydrazination: The direct formation of the arylhydrazine C-N bond is a powerful strategy. The Buchwald-Hartwig amination has been adapted for use with hydrazine, providing direct access to arylhydrazines from aryl halides or triflates. galchimia.comrsc.org This avoids the need to first synthesize and then derivatize an aniline. Key to this reaction's success is the choice of ligand, with specialized phosphines like Mor-Dal-Phos being developed to achieve high chemoselectivity and prevent side reactions. galchimia.com

| Catalyst System | Aryl Substrate | Hydrazine Source | Base | Conditions | Key Features |

|---|---|---|---|---|---|

| Pd(dba)₂ / Ligand | Aryl Chloride/Bromide | Hydrazine Hydrate | NaOtBu | Toluene, 90-110 °C | Direct C-N bond formation. galchimia.comwikipedia.org |

| CuI / Ligand | Aryl Iodide/Bromide | Hydrazine Hydrate | K₂CO₃ | PEG-400, 120 °C | Lower cost catalyst system. |

Catalytic Reduction: Catalytic hydrogenation is a cornerstone of reduction chemistry. For the synthesis of this compound, two key reductions are required: the conversion of a nitro group to an amine (en route to the hydrazine) and the reduction of a carboxylic acid to an alcohol.

Nitro Group Reduction: The selective reduction of a nitro group in the presence of an aryl halide is challenging due to the risk of hydrodehalogenation. Catalytic transfer hydrogenation, using hydrazine hydrate as a hydrogen source and a catalyst like Palladium on carbon (Pd/C), offers a mild and highly selective method for reducing nitroarenes while preserving halogen substituents. nbu.ac.in

Carboxylic Acid Reduction: While strong hydrides like LiAlH4 can reduce carboxylic acids, they are often unselective. Catalytic hydroboration, using borane (BH3) generated in situ or from a stable adduct, provides a highly chemoselective alternative for reducing carboxylic acids to alcohols. researchgate.netresearchgate.net

Chemoselective Transformations of Aromatic and Aliphatic Functional Groups

Chemoselectivity—the ability to react with one functional group in the presence of others—is paramount in a multi-step synthesis of a complex molecule like this compound.

A significant challenge is the reduction of one functional group without affecting others. For instance, in a precursor containing both a nitro group and a carboxylic acid, such as 2-chloro-5-nitrobenzoic acid (1) , the choice of reducing agent is critical.

Reducing the Carboxylic Acid Selectively: Borane (BH3·THF or BH3·SMe2) is the reagent of choice for selectively reducing the carboxylic acid to a benzyl alcohol without affecting the nitro group or the aryl chloride. youtube.comacs.orgresearchgate.net This provides a clean route to the intermediate (2-chloro-5-nitrophenyl)methanol (2) .

Reducing the Nitro Group Selectively: Once the hydroxymethyl group is in place, the nitro group in intermediate 2 must be converted to the hydrazine. A direct reduction is not feasible. The nitro group is first reduced to an amine using chemoselective methods like trichlorosilane (B8805176) or Zn/CuSO4 in water, which are known to tolerate other functional groups. nbu.ac.ingoogle.com The resulting amine, (2-amino-5-chlorophenyl)methanol (3) , can then be converted to the final product via the diazonium salt route. The mild conditions required for reducing the diazonium salt (e.g., Na2SO3 or SnCl2) are unlikely to affect the benzyl alcohol or the aryl chloride. libretexts.org

The table below summarizes selective reduction conditions for key transformations.

| Transformation | Substrate | Reagent/Catalyst | Product | Selectivity Notes |

|---|---|---|---|---|

| Carboxylic Acid to Alcohol | 2-Chloro-5-nitrobenzoic acid | BH₃·THF | (2-Chloro-5-nitrophenyl)methanol | Does not reduce nitro or aryl chloride. researchgate.netresearchgate.net |

| Nitro to Amine | (2-Chloro-5-nitrophenyl)methanol | Zn/CuSO₄, H₂O | (2-Amino-5-chlorophenyl)methanol | Preserves aryl chloride and alcohol. nbu.ac.in |

| Diazonium Salt to Hydrazine | Diazonium salt of (2-amino-5-chlorophenyl)methanol | SnCl₂ or Na₂SO₃ | This compound | Mild conditions tolerate other groups. libretexts.org |

By carefully selecting from these advanced synthetic methodologies, a robust and efficient pathway to this compound can be executed, overcoming the inherent challenges of selectivity and reactivity.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the underlying mechanisms of the reactions involved in the synthesis of this compound is paramount for controlling reaction outcomes, improving yields, and minimizing byproducts. A plausible and common route to introduce a hydrazinyl group onto an aromatic ring is through the reduction of a diazonium salt, which is itself formed from the corresponding aniline derivative.

The key transformation would be: (2-chloro-5-aminophenyl)methanol → this compound

This conversion typically involves two main steps:

Diazotization: Reaction of the primary aromatic amine with a source of nitrous acid (e.g., NaNO₂ in acidic medium) to form a diazonium salt intermediate.

Reduction: Subsequent reduction of the diazonium salt (e.g., using stannous chloride (SnCl₂) or sodium sulfite) to yield the final hydrazinyl compound.

The synthesis of this compound from its corresponding aniline precursor proceeds through distinct and characterizable intermediates.

Diazonium Salt Intermediate: The initial step involves the reaction of (2-chloro-5-aminophenyl)methanol with nitrous acid. This reaction proceeds via the formation of a nitrosamine (B1359907) intermediate, which then tautomerizes and eliminates water to form the critical diazonium salt, [4-chloro-3-(hydroxymethyl)benzenediazonium] cation. This intermediate is highly reactive, with the diazonio group (-N₂⁺) being an excellent leaving group.

Reaction with Reducing Agent: The introduction of a reducing agent like stannous chloride (SnCl₂) leads to the formation of the hydrazine. The mechanism is believed to involve the nucleophilic attack of the reducing agent on the terminal nitrogen of the diazonium group. This is followed by a series of proton and electron transfers. A proposed intermediate is a diazene (B1210634) (R-N=NH) species, which is then further reduced to the final hydrazine (R-NH-NH₂).

The transition states in these steps involve complex molecular rearrangements. For the diazotization, the rate-determining step is often the formation of the N-nitrosamine. In the reduction step, the transition state involves the interaction between the diazonium salt and the reducing agent, characterized by the partial formation of a new bond between them and the simultaneous transfer of electrons. The stability of these transition states is influenced by the solvent and the electronic effects of the substituents on the aromatic ring.

In an analogous synthesis of hydrazone compounds from 2-chloro-5-(hydrazinylmethyl)pyridine, the key intermediate is formed by reacting 2-chloro-5-(chloromethyl)pyridine (B46043) with hydrazine hydrate. asianpubs.org This nucleophilic substitution reaction highlights the feasibility of forming the C-N bond with hydrazine, which is central to the synthesis of the target molecule.

The principles of kinetic and thermodynamic control are crucial in directing the outcome of chemical reactions, particularly when multiple products can be formed. mdpi.comresearchgate.net

Kinetic Control: This regime governs reactions where the product distribution is determined by the relative rates of formation of the possible products. The product that is formed fastest (via the lowest activation energy pathway) will predominate. These conditions are typically achieved at lower reaction temperatures, with strong, non-selective reagents, and short reaction times. mdpi.comresearchgate.net

Thermodynamic Control: Here, the product distribution is determined by the relative stabilities of the products. Given sufficient energy and time for the reaction to be reversible, the system will equilibrate to favor the most stable product. These conditions are typically achieved at higher reaction temperatures, with weaker reagents, and longer reaction times, allowing less stable initial products to revert to reactants and form the more stable product. mdpi.comresearchgate.net

In the synthesis of substituted pyrazoles and furans, it has been demonstrated that reaction parameters such as catalyst loading, solvent polarity, and reaction time can be manipulated to favor either the kinetically or thermodynamically controlled product. mdpi.comresearchgate.net For instance, to achieve kinetic control and form a ketoacetylene intermediate, a slight excess of a triethylamine (B128534) base was used, while a larger excess and longer reaction time led to the thermodynamic furan (B31954) product. mdpi.com

For the synthesis of this compound, controlling the diazotization and reduction steps is key. The diazotization must be performed at low temperatures (typically 0-5 °C) to prevent the highly unstable diazonium salt from decomposing, a classic example of kinetic control. The subsequent reduction step must also be carefully controlled to prevent side reactions, such as the formation of unwanted by-products or over-reduction.

Table 1: Comparison of Kinetic vs. Thermodynamic Reaction Control Parameters

| Parameter | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Key Factor | Rate of Reaction | Product Stability |

| Reversibility | Irreversible or pseudo-irreversible | Reversible |

| Product | Less stable, formed faster | Most stable |

Principles of Sustainable Synthesis in this compound Production

The integration of green chemistry principles into the synthesis of fine chemicals is an increasingly important goal, aiming to reduce environmental impact and enhance economic viability.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, where all reactant atoms are found in the final product. primescholars.com

C₇H₈ClNO + NaNO₂ + 3HCl + SnCl₂ → C₇H₉ClN₂O + "byproducts" (e.g., NaCl, SnCl₄, H₂O)

The calculation of atom economy for this multi-step process would be low due to the use of stoichiometric reagents (NaNO₂, HCl, SnCl₂) that are not incorporated into the final product. Maximizing reaction efficiency, often measured by percentage yield, is also critical. primescholars.com This can be achieved by:

Catalysis: Employing catalytic methods for reduction instead of stoichiometric reagents can significantly improve atom economy.

Process Optimization: Fine-tuning reaction conditions (temperature, concentration, reaction time) to minimize side reactions and maximize the conversion of starting material to product.

Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters, leading to higher efficiency, better safety, and easier scalability compared to traditional batch methods. asianpubs.org

The choice of solvents and the origin of starting materials are fundamental to the sustainability of a chemical process.

Benign Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of environmentally benign alternatives. researchgate.net Water is an excellent green solvent, and its use in organic reactions, such as in palladium-catalyzed coupling reactions, has been demonstrated. researchgate.net For the synthesis of this compound, exploring aqueous conditions for the diazotization and reduction steps could be a key area for green process development. Other benign alternatives include supercritical fluids and ionic liquids. researchgate.net

Table 2: Potential Benign Solvents for Synthesis

| Solvent | Key Advantages | Potential Application |

|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive | Diazotization, reduction steps |

| Ethanol/Methanol (B129727) | Renewable, biodegradable, low toxicity | Recrystallization, as a co-solvent |

| Supercritical CO₂ | Non-toxic, easily removable | Extraction, reactions under pressure |

Renewable Feedstocks: The ultimate goal of sustainable synthesis is to move away from petrochemical feedstocks. Methanol, a component of the target molecule's name and a potential C1 source in broader chemical synthesis, can be produced from a wide range of renewable sources. methanol.org These include sustainable biomass (e.g., agricultural waste, forestry residues), municipal solid waste, and the catalytic hydrogenation of carbon dioxide captured from industrial processes or the atmosphere. methanol.orgnrel.govresearchgate.net The aromatic core of the molecule could, in the future, be derived from lignin, a major component of biomass and nature's most abundant source of aromatic carbon. greenchemistry-toolkit.org Developing pathways to convert these renewable resources into the necessary chemical building blocks is a major focus of current research. greenchemistry-toolkit.orgnrel.gov

Elucidating the Chemical Reactivity and Derivatization Pathways of 2 Chloro 5 Hydrazinylphenyl Methanol

Comprehensive Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group is a potent nucleophile and a versatile functional handle, enabling a variety of transformations from simple condensations to complex cyclizations and redox processes.

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental and widely utilized transformation in organic synthesis. d-nb.inforesearchgate.net In the case of (2-Chloro-5-hydrazinylphenyl)methanol, the hydrazine moiety readily condenses with a wide array of carbonyl compounds under mild, often acid-catalyzed, conditions to yield the corresponding hydrazones. This reaction is typically efficient and proceeds with high yield. researchgate.net

These resulting hydrazones are not merely stable products but are valuable intermediates for the construction of various heterocyclic systems. Depending on the structure of the carbonyl compound and the reaction conditions, the initially formed hydrazone can undergo subsequent intramolecular cyclization. For instance, condensation with β-dicarbonyl compounds or α,β-unsaturated carbonyls can lead to the formation of pyrazoles and pyrazolines, respectively. nih.gov The well-known Fischer indole (B1671886) synthesis, which involves the acid-catalyzed cyclization of arylhydrazones, represents another powerful application of this reactivity, potentially leading to the synthesis of novel chlorinated and hydroxylmethyl-substituted indole derivatives. d-nb.info The cyclization of arylhydrazones can be promoted thermally or by using high-boiling polar solvents. nih.gov

Table 1: Examples of Hydrazone Formation and Potential Cyclization Products from this compound

| Carbonyl Reactant | Intermediate Hydrazone | Potential Cyclization Product | Heterocyclic Core |

| Acetone | (2-Chloro-5-(2-isopropylidenehydrazinyl)phenyl)methanol | - | - |

| Benzaldehyde | (E)-(2-Chloro-5-(2-benzylidenehydrazinyl)phenyl)methanol | - | - |

| Acetylacetone | (Z)-4-((2-(4-chloro-3-(hydroxymethyl)phenyl)hydrazono)pentan-2-one | 1-(4-Chloro-3-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole | Pyrazole |

| Acrolein | (E)-1-((E)-2-(4-chloro-3-(hydroxymethyl)phenyl)hydrazono)prop-2-ene | 1-(4-Chloro-3-(hydroxymethyl)phenyl)pyrazolidine | Pyrazolidine |

This table presents hypothetical reaction products based on established reactivity patterns of arylhydrazines.

The nucleophilic nature of the hydrazine group allows for its acylation, sulfonylation, and alkylation. Reaction with acyl chlorides or anhydrides under basic conditions leads to the formation of the corresponding hydrazides. Similarly, treatment with sulfonyl chlorides yields sulfonohydrazides. These reactions typically proceed at the terminal nitrogen atom. Alkylation of the hydrazine moiety can be achieved with alkyl halides, though controlling the degree of alkylation can be challenging, potentially leading to a mixture of mono- and di-alkylated products. These derivatizations are crucial for modifying the electronic and steric properties of the molecule, which can be important for various applications.

Arylhydrazines can undergo a range of redox transformations. libretexts.org Oxidation of this compound can lead to the formation of diazonium salts, which are versatile intermediates for the introduction of various functional groups onto the aromatic ring through Sandmeyer-type reactions. Conversely, the hydrazine moiety can be reduced to the corresponding amine.

More contemporary applications involve the generation of nitrogen-centered radicals from arylhydrazines. scripps.eduresearchgate.net Under mild oxidative conditions, often employing transition metal catalysts or photoredox catalysis, arylhydrazines can be converted into aryl radicals via the formation of unstable diazene (B1210634) intermediates, with the extrusion of nitrogen gas. researchgate.netnih.gov These highly reactive aryl radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgnih.govresearchgate.net The generation of a nitrogen-centered radical from this compound could enable intramolecular hydrogen atom transfer (HAT) reactions, leading to the functionalization of remote C-H bonds, or intermolecular additions to unsaturated systems. nih.govnih.govrsc.org

Strategic Transformations of the Chlorophenyl Nucleus

The chlorophenyl ring of this compound offers a handle for further functionalization through modern synthetic methodologies, allowing for the construction of more complex molecular architectures.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. uwindsor.cabaranlab.orgharvard.edu In this compound, the hydrazine and hydroxymethyl groups, after suitable protection (e.g., as a carbamate (B1207046) or an ether), can act as DMGs. The relative directing ability of these groups, along with the chloro substituent, would determine the site of lithiation. Subsequent quenching of the resulting aryllithium intermediate with a variety of electrophiles would allow for the introduction of a wide range of substituents specifically at the ortho position to the directing group.

Table 2: Potential Directed Ortho-Metalation Scenarios for a Protected Derivative of this compound

| Protected Derivative | Directing Group | Predicted Site of Lithiation | Potential Electrophile | Resulting Product |

| O-Methoxymethyl (MOM) ether | -OMOM | C6 | I₂ | 6-Iodo-2-chloro-1-(methoxymethoxy)methyl-5-hydrazinylbenzene |

| N-Boc-hydrazine | -NH-NHBoc | C6 | (CH₃)₂S₂ | 6-(Methylthio)-2-chloro-1-(hydroxymethyl)-5-(N'-Boc-hydrazinyl)benzene |

| N-Boc-hydrazine and O-MOM ether | -NH-NHBoc | C6 | CO₂ | 2-Chloro-6-(N'-Boc-hydrazinyl)-3-((methoxymethoxy)methyl)benzoic acid |

This table illustrates hypothetical outcomes based on established principles of directed ortho-metalation.

The chlorine atom on the aromatic ring serves as a reactive site for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an aryl halide, is a robust method for forming carbon-carbon bonds. libretexts.org Employing a suitable palladium catalyst and base, this compound can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives, respectively. nih.govnih.gov This reaction is generally tolerant of a wide range of functional groups. researchgate.net

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. organic-chemistry.orgcapes.gov.br This methodology would allow for the coupling of this compound with a diverse range of primary or secondary amines, amides, or carbamates at the position of the chlorine atom. This provides a direct route to novel substituted aniline (B41778) derivatives. The choice of ligand on the palladium catalyst is often crucial for achieving high efficiency in these transformations.

Nucleophilic Aromatic Substitution with Controlled Regioselectivity

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the functionalization of aryl halides. In the case of this compound, the chlorine atom serves as the leaving group. The regioselectivity of the substitution is thus predetermined by the C2 position of the starting material. However, the rate and feasibility of the reaction are profoundly influenced by the electronic nature of the other ring substituents.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. frontiersin.orglibretexts.orgresearchgate.net The stability of this intermediate is the key determinant of the reaction rate. For this compound, the substituents are positioned to significantly influence this stability.

Hydrazinyl Group (-NHNH₂): Located para to the chlorine, the hydrazinyl group exerts a powerful +R (resonance-donating) effect. Its lone pair of electrons can delocalize into the aromatic ring, effectively stabilizing the negative charge of the Meisenheimer intermediate, particularly when the charge is located at the C5 position. This stabilization of the intermediate lowers the activation energy of the rate-determining nucleophilic addition step, thereby activating the ring towards SNAr. libretexts.org Kinetic studies on similar systems have shown that hydrazine can exhibit enhanced reactivity, known as the alpha-effect, due to the destabilization of its ground state from lone pair-lone pair repulsion, which further promotes its participation in SNAr reactions. frontiersin.orgepa.gov

Hydroxymethyl Group (-CH₂OH): This group is positioned meta to the site of substitution. It has a weak -I (inductive-withdrawing) effect and no significant resonance effect. Due to its meta position, it cannot directly participate in the resonance stabilization of the Meisenheimer intermediate. libretexts.org Its electronic influence on the reaction rate is therefore minimal compared to the hydrazinyl group.

Chloro Group (-Cl): As the leaving group, its bond strength and ability to stabilize a negative charge are relevant. While fluorine is often a better leaving group in SNAr reactions due to its high electronegativity stabilizing the intermediate (the "element effect"), chlorine is still a very common and effective leaving group, especially on activated rings. nih.govnih.gov

Therefore, the substitution of the chloro group is highly favored due to the activating effect of the para-hydrazinyl substituent. The inherent regiochemistry is fixed, but the reaction kinetics are favorably controlled by the electronic donation of the hydrazinyl group. This allows for a range of nucleophiles (e.g., amines, alkoxides, thiolates) to displace the chloride, leading to diverse 2,5-disubstituted phenylmethanol derivatives.

Multi-functional Group Compatibility and Orthogonal Reactivity Challenges

The synthetic utility of this compound is defined by the ability to selectively manipulate one of its three functional groups in the presence of the others. This requires a deep understanding of their relative reactivities and the application of orthogonal strategies. organic-chemistry.orgfiveable.meacs.org

The Core Challenges:

Nucleophilicity: The hydrazinyl group is a potent nucleophile, potentially more so than the hydroxyl group, and can react with electrophiles intended for the alcohol.

Oxidation Sensitivity: The hydrazinyl group is sensitive to oxidation, complicating the selective oxidation of the alcohol to an aldehyde or carboxylic acid.

Competing Reactions: Conditions for SNAr (e.g., strong nucleophiles, heat) could potentially lead to side reactions at the hydroxyl or hydrazinyl groups if they are not protected.

Orthogonal Synthetic Design: A hypothetical synthetic plan to selectively functionalize each site illustrates the strategic approach required:

To functionalize the C-Cl bond via SNAr: One would first protect both the hydroxyl group (e.g., as a TBDMS ether) and the hydrazinyl group (e.g., as a di-Boc carbazate). With these groups masked, a strong nucleophile can be used to displace the chloride. Subsequent, sequential deprotection using orthogonal conditions (fluoride for TBDMS, acid for Boc) would unmask the other groups.

To acylate the hydroxyl group: One would first protect the more nucleophilic hydrazinyl group, for instance by converting it to a hydrazone or a Boc-protected derivative. Then, esterification of the free hydroxyl can proceed without competition.

To alkylate the hydrazine: The hydroxyl group could be protected as a silyl (B83357) ether. The hydrazine could then be selectively alkylated. The silyl ether is stable to the basic conditions often used for N-alkylation.

Stereochemical Control in Derivatization Reactions

The benzylic carbon of the hydroxymethyl group in this compound is prochiral. This means that while the parent molecule is achiral, it is possible to generate a stereocenter at this position, leading to enantiomerically enriched or pure products. nih.govacs.org

There are two primary strategies to achieve stereochemical control:

Kinetic Resolution of the Alcohol: The racemic alcohol (if a chiral derivative were made and then resolved, or if used directly in a resolution process) can be resolved using enzymatic methods. Lipases, for example, can selectively acylate one enantiomer of a chiral alcohol in a process called enzymatic kinetic resolution, leaving the other enantiomer unreacted. scielo.brresearchgate.net This allows for the separation of the two enantiomers, typically achieving high enantiomeric excess for both the acylated product and the remaining alcohol.

Asymmetric Transformation of a Prochiral Precursor: The most common approach involves first oxidizing the alcohol to the corresponding prochiral aldehyde, (2-chloro-5-hydrazinyl)benzaldehyde (with the hydrazine group likely protected). This aldehyde can then be subjected to asymmetric reduction using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand like CBS) or asymmetric nucleophilic addition (e.g., addition of an organometallic reagent in the presence of a chiral catalyst). These methods can produce one enantiomer of the resulting secondary alcohol in high excess. nih.govacs.org

These stereoselective strategies are crucial for the synthesis of chiral ligands, catalysts, and pharmacologically active molecules where specific stereoisomers are required for biological activity.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro 5 Hydrazinylphenyl Methanol and Its Synthetic Products

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

In a typical HRMS analysis, the compound would be ionized, commonly forming protonated ([M+H]+) or sodiated ([M+Na]+) adducts in positive ion mode, or deprotonated ([M-H]-) ions in negative ion mode. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses, confirming the elemental formula.

Fragmentation analysis, often performed using techniques like Collision-Induced Dissociation (CID), would involve breaking the parent ion into smaller fragments. The masses of these fragments would provide crucial information about the connectivity of the molecule. For (2-Chloro-5-hydrazinylphenyl)methanol, expected fragmentation could include the loss of the methanol (B129727) group (-CH2OH), the hydrazinyl group (-NHNH2), or cleavage of the aromatic ring.

Predicted HRMS Adducts for this compound uni.lu

| Adduct Type | Predicted m/z |

| [M+H]+ | 173.04762 |

| [M+Na]+ | 195.02956 |

| [M-H]- | 171.03306 |

| [M+NH4]+ | 190.07416 |

| [M+K]+ | 211.00350 |

| [M+H-H2O]+ | 155.03760 |

| [M+HCOO]- | 217.03854 |

This table is based on computationally predicted data and awaits experimental verification.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. A full NMR characterization of this compound would involve a suite of 1D and 2D experiments.

1H NMR and 13C NMR Chemical Shift Perturbations and Coupling Network Analysis

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region would be expected to show signals for the three protons on the benzene (B151609) ring. Their splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J-values) would reveal their substitution pattern. The benzylic protons of the methanol group (-CH₂OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would be a broad singlet. The protons of the hydrazinyl group (-NHNH₂) and the amino proton would also produce distinct signals.

¹³C NMR would show the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals would be expected: six for the aromatic carbons and one for the benzylic carbon of the methanol group. The chemical shifts would be influenced by the electron-withdrawing chlorine atom and the electron-donating hydrazinyl and hydroxyl groups.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign all proton and carbon signals and confirm the connectivity, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of protons on the aromatic ring and potentially showing coupling between the benzylic and hydroxyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. This can help to confirm the substitution pattern on the aromatic ring and provide information about the molecule's preferred conformation in solution.

Without experimental data, a detailed analysis remains speculative.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Vibrations

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. These would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ for the alcohol hydroxyl group.

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the hydrazinyl group.

C-H stretch (aromatic and aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the benzylic C-H bonds.

C=C stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C-Cl stretch may also be more easily identifiable.

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. It is highly probable that the hydrazinyl and hydroxyl groups would participate in an extensive network of hydrogen bonds, which would be a key feature of the solid-state structure. To date, no crystallographic data for this compound has been deposited in public databases.

Chiroptical Spectroscopies (e.g., CD, ORD) for Enantiomeric Excess Determination (if chiral forms are synthesized)

As of the current body of scientific literature, there are no available research findings detailing the synthesis of chiral forms of this compound or its direct synthetic derivatives. Consequently, no studies employing chiroptical spectroscopies such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) for the determination of enantiomeric excess for this specific compound have been reported.

The center of chirality in this compound would be the carbon atom of the methanol group. The synthesis of an enantiomerically enriched or pure form would necessitate either an asymmetric synthesis strategy or the resolution of a racemic mixture. Following a successful chiral synthesis, chiroptical techniques would be indispensable for characterizing the stereochemical purity of the product.

In a hypothetical scenario where chiral synthesis or resolution is achieved, the application of CD and ORD spectroscopy would be crucial.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-racemic sample would exhibit a characteristic CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths, corresponding to the electronic transitions of the molecule's chromophores. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A calibration curve would typically be generated using samples of known enantiomeric composition to quantify the ee of newly synthesized batches.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral derivative of this compound would produce a plain or anomalous ORD curve. The specific rotation at a given wavelength (often the sodium D-line, 589 nm) is a characteristic property of a chiral compound. While ORD can confirm the presence of optical activity, CD spectroscopy is often preferred for the accurate determination of enantiomeric excess due to its higher sensitivity and the distinct information provided by Cotton effects.

Were such research to be conducted, the findings would likely be presented in a data table format, summarizing the key chiroptical data.

Hypothetical Data Table for Chiral this compound Derivatives:

| Compound/Derivative | Enantiomer | Solvent | Wavelength (nm) for [α] | Specific Rotation [α] (deg) | Wavelength (nm) for CD max/min | Molar Ellipticity [θ] (deg·cm²/dmol) | Enantiomeric Excess (%) |

| (R)-(2-Chloro-5-hydrazinylphenyl)methanol | R | Methanol | 589 | Hypothetical Positive Value | Hypothetical λ1 | Hypothetical Positive Value | >99 |

| (S)-(2-Chloro-5-hydrazinylphenyl)methanol | S | Methanol | 589 | Hypothetical Negative Value | Hypothetical λ1 | Hypothetical Negative Value | >99 |

| Racemic this compound | R/S | Methanol | 589 | 0 | N/A | 0 | 0 |

It must be reiterated that the table above is purely illustrative and does not represent actual experimental data. The scientific community awaits research in this specific area to populate such a table with empirical findings. Without published studies on the chiral synthesis and subsequent chiroptical analysis of this compound, a detailed and data-rich discussion for this section remains speculative.

Theoretical and Computational Chemistry Approaches to 2 Chloro 5 Hydrazinylphenyl Methanol

Electronic Structure Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Theoretical investigations into the electronic structure of (2-Chloro-5-hydrazinylphenyl)methanol would primarily employ Density Functional Theory (DFT) and ab initio methods. DFT has become a popular and cost-effective approach for molecular computations, while ab initio methods, though more computationally intensive, can provide highly accurate results. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results for the geometric and electronic properties of the molecule.

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a significant parameter that indicates the molecule's stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Illustrative Data for FMO Analysis of this compound:

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -5.87 |

| LUMO Energy | ELUMO | - | -1.23 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.64 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.55 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.32 |

| Chemical Softness | S | 1 / (2η) | 0.216 |

| Electronegativity | χ | -μ | 3.55 |

| Electrophilicity Index | ω | μ2 / (2η) | 2.72 |

Electrostatic Potential Surface and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the hydroxyl and hydrazinyl groups, respectively, as well as the chlorine atom, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the hydroxyl and hydrazinyl groups.

Conformational Analysis and Potential Energy Surface Mapping

The investigation of a potential energy surface (PES) provides crucial insights into the electronic and structural properties of stable isomers and their conformational parameters. For a flexible molecule like this compound, which has rotatable bonds in the methanol (B129727) and hydrazinyl substituents, conformational analysis is essential to identify the most stable conformers.

This analysis involves systematically rotating the dihedral angles of the key bonds and calculating the corresponding energy to map the potential energy surface. This process helps in identifying the global minimum energy conformation and other low-energy conformers, as well as the energy barriers for interconversion between them. Such studies can reveal the preferred spatial arrangement of the functional groups, which influences the molecule's reactivity and intermolecular interactions.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict and interpret various spectroscopic parameters.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed and compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies can be calculated to predict the infrared (IR) spectrum. Comparing the theoretical and experimental spectra aids in the assignment of vibrational modes to specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. For reactions involving this compound, these studies would focus on identifying the reaction pathways and characterizing the transition states.

Transition State Characterization and Reaction Pathway Elucidation

To understand a chemical reaction at a molecular level, the transition state (TS) connecting the reactants and products must be located on the potential energy surface. The TS is a first-order saddle point with one imaginary frequency corresponding to the motion along the reaction coordinate.

Solvent Effects and Catalytic Cycle Modeling

The chemical behavior of a molecule is profoundly influenced by its surrounding solvent. Computational chemistry offers powerful tools to model these interactions, which can be broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgfiveable.me This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. For this compound, such models can be used to predict how the solvent polarity affects conformational stability, electronic properties, and the energy barriers of potential reactions. The molecule possesses hydrogen bond donors (-OH, -NHNH2) and acceptors (Cl, O, N), making it highly sensitive to the solvent environment.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. wikipedia.orgtaylorandfrancis.com For this compound, explicit models would be crucial for understanding the specific hydrogen bond networks formed with protic solvents like water or methanol, which can significantly influence its reactivity.

The following table illustrates hypothetical data on how solvent polarity could influence the activation energy of a reaction involving the hydrazinyl group, as predicted by computational models.

Table 1: Illustrative Solvent Effects on a Hypothetical Reaction of this compound

This data is hypothetical and intended for illustrative purposes to demonstrate the potential outcomes of computational modeling.

| Solvent | Dielectric Constant (ε) | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Hexane (Nonpolar) | 1.9 | 25.8 |

| Dichloromethane (Polar Aprotic) | 9.1 | 22.1 |

| Acetone (Polar Aprotic) | 21.0 | 20.5 |

| Methanol (Polar Protic) | 32.7 | 18.9 |

Catalytic Cycle Modeling:

Phenylhydrazines are well-known precursors in various synthetic reactions, most notably the Fischer indole (B1671886) synthesis. byjus.comwikipedia.orgjk-sci.comalfa-chemistry.comtestbook.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone (formed from a phenylhydrazine (B124118) and a ketone or aldehyde) to produce an indole. byjus.comalfa-chemistry.com Computational modeling, particularly using Density Functional Theory (DFT), can be employed to elucidate the complex mechanism of such reactions.

A hypothetical catalytic cycle for the Fischer indole synthesis starting from this compound and a generic ketone (R-CO-R') could be modeled to:

Determine the geometries and energies of all reactants, intermediates, and transition states.

Calculate the activation energies for each step, identifying the rate-determining step.

Analyze the role of the acid catalyst in protonating the intermediate hydrazone and facilitating the key wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgjk-sci.com

Predict the regioselectivity of the reaction, which is particularly relevant for unsymmetrical ketones.

By modeling this cycle, researchers could understand how the electron-withdrawing chloro group and the electron-donating methanol group on the phenyl ring of this compound influence the reaction pathway and kinetics compared to unsubstituted phenylhydrazine.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide insights into the electronic structure and reaction energetics, molecular dynamics (MD) simulations offer a way to study the physical movements and interactions of atoms and molecules over time. tandfonline.com An MD simulation of this compound would involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water) and solving Newton's equations of motion for the system. youtube.comosti.govaip.org

Such simulations can provide valuable information on:

Solvation Structure: How solvent molecules arrange themselves around the solute. This can be quantified using radial distribution functions (RDFs). nih.govmdanalysis.orggromacs.orgresearchgate.net An RDF describes the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between this compound and the solvent, or between molecules of the compound itself.

Conformational Dynamics: How the molecule flexes and changes its shape over time, particularly the rotation around the C-N and N-N bonds of the hydrazinyl group and the C-C bond of the methanol group.

Diffusion and Transport Properties: How the molecule moves through the solvent, which is crucial for understanding its behavior in solution.

The table below presents hypothetical results from an MD simulation analysis, specifically focusing on the radial distribution function for water molecules around the different functional groups of this compound.

Table 2: Illustrative Radial Distribution Function (g(r)) Peak Data from a Hypothetical MD Simulation in Water

This data is hypothetical and for illustrative purposes only.

| Atom Pair | First Peak Position (Å) | First Peak Height (g(r)) | Interpretation |

|---|---|---|---|

| Hydrazinyl N-H --- Water O | 1.8 | 3.1 | Strong hydrogen bonding from the hydrazinyl group to water. |

| Methanol O-H --- Water O | 1.9 | 2.9 | Strong hydrogen bonding from the methanol group to water. |

| Phenyl Cl --- Water H | 2.5 | 1.5 | Weaker interaction between the chloro group and water. |

These computational approaches, from quantum mechanical calculations of solvent effects and reaction mechanisms to molecular dynamics simulations of its behavior in solution, provide a powerful framework for understanding the complex chemistry of this compound, even in the absence of direct experimental studies.

Diverse Applications of 2 Chloro 5 Hydrazinylphenyl Methanol in Chemical Science and Technology

Strategic Building Block in Complex Organic Synthesis

The presence of multiple reactive sites makes (2-Chloro-5-hydrazinylphenyl)methanol a valuable precursor in the multi-step synthesis of elaborate organic molecules.

Synthesis of Advanced Intermediates for Specialty Chemicals

The hydrazinyl group is a potent nucleophile and can readily react with electrophilic reagents. This reactivity is fundamental to the Fischer indole (B1671886) synthesis, a classic method for preparing indoles, which are core structures in many pharmaceuticals and specialty chemicals. By reacting this compound with various ketones or aldehydes, a diverse range of substituted indoles can be synthesized. The chloro and hydroxymethyl groups can be further modified in subsequent synthetic steps to introduce additional complexity and functionality.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further chemical transformations such as Wittig reactions, reductive aminations, or esterifications. The chloro substituent, on the other hand, can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. This versatility allows for the construction of a wide array of complex molecular architectures from a single, readily available starting material.

Construction of Novel Heterocyclic Systems

Beyond indoles, the hydrazinyl moiety of this compound is a key component in the synthesis of various other heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can yield pyrazoles, a class of compounds with a broad spectrum of biological activities. Similarly, condensation with α,β-unsaturated ketones can lead to the formation of pyrazolines.

Furthermore, the combination of the hydrazinyl and hydroxymethyl groups opens up possibilities for the synthesis of fused heterocyclic systems. For example, intramolecular cyclization reactions could potentially lead to the formation of novel benzoxazepine or other complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Contributions to Materials Science Research

The structural characteristics of this compound also suggest its utility in the field of materials science, particularly in the design of novel polymers and coordination materials.

Precursor for Polymer and Supramolecular Materials Design

The difunctional nature of this compound makes it a potential monomer for polymerization reactions. The hydroxymethyl group can participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The hydrazinyl group can react with dialdehydes or diketones to form poly(hydrazone)s, a class of polymers known for their interesting optical and electronic properties.

In the realm of supramolecular chemistry, the ability of the hydrazinyl group to form hydrogen bonds can be exploited to construct self-assembling systems. The directional nature of these interactions can lead to the formation of well-ordered supramolecular architectures such as gels, liquid crystals, or molecular networks.

Ligand Scaffold in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The hydrazinyl group and the oxygen atom of the hydroxymethyl group can act as donor atoms to coordinate with metal ions, making this compound and its derivatives potential ligands in coordination chemistry. The resulting metal complexes could exhibit interesting magnetic, optical, or catalytic properties.

By immobilizing these metal complexes on solid supports, heterogeneous catalysts could be developed. Such catalysts would offer the advantages of easy separation and recyclability, making them attractive for industrial applications. The specific combination of the chloro, hydrazinyl, and hydroxymethyl groups can be fine-tuned to modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Development of Advanced Analytical Reagents and Probes

The reactivity of the hydrazinyl group with carbonyl compounds can be harnessed for the development of analytical reagents and probes. Hydrazones, formed from the reaction of hydrazines with aldehydes and ketones, are often colored or fluorescent, providing a basis for colorimetric or fluorometric detection methods.

By incorporating a fluorophore into the structure of a derivative of this compound, a chemosensor for the detection of specific aldehydes or ketones could be designed. Such probes could find applications in environmental monitoring, food safety analysis, and medical diagnostics. The chloro and hydroxymethyl groups could be further functionalized to enhance the selectivity and sensitivity of these analytical tools.

Derivatization for Enhanced Chromatographic Separation and Detection

In the field of analytical chemistry, the precise separation and sensitive detection of analytes are paramount. Chemical derivatization is a widely employed strategy to improve the chromatographic behavior and detectability of molecules that are otherwise difficult to analyze. The hydrazinyl group (-NHNH2) present in this compound is a key functional moiety that can readily react with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives.

This reaction is particularly valuable for the analysis of carbonyl-containing compounds, which are often volatile or lack a strong chromophore, making their detection by UV-Vis or fluorescence detectors challenging. By reacting these analytes with this compound, the resulting hydrazone derivatives would exhibit several advantageous properties:

Increased Molecular Weight and Reduced Volatility: This facilitates analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Introduction of a Chromophore: The aromatic ring of the derivatizing agent allows for strong UV absorbance, significantly enhancing detection sensitivity.

Potential for Fluorescence: Further modifications to the phenyl ring could introduce fluorophores, enabling highly sensitive fluorescence detection.

The presence of a chlorine atom on the phenyl ring can also be advantageous for detection methods like mass spectrometry (MS), as the isotopic pattern of chlorine provides a distinct signature for the derivatized analyte.

Table 1: Potential Chromatographic Enhancements via Derivatization with this compound

| Analyte Functional Group | Derivatization Product | Enhanced Property | Chromatographic Technique |

| Aldehyde (-CHO) | Hydrazone | UV Absorbance, Mass | HPLC-UV, LC-MS |

| Ketone (C=O) | Hydrazone | UV Absorbance, Mass | HPLC-UV, LC-MS |

This table is based on the known reactivity of the hydrazinyl group and represents a theoretical application in the absence of specific experimental data for this compound.

Design of Chemosensors for Specific Analyte Recognition

Chemosensors are molecules designed to bind selectively to a specific analyte, producing a measurable signal upon binding. The structural features of this compound make it a promising candidate for the development of novel chemosensors. The hydrazinyl group can act as a binding site for various analytes, including metal ions and anions, through coordination or hydrogen bonding interactions.

The signaling mechanism of a chemosensor based on this molecule could be designed in several ways:

Colorimetric Sensing: Upon binding to an analyte, the electronic properties of the molecule could be altered, leading to a change in its color that can be observed visually or quantified by spectrophotometry.

Fluorometric Sensing: The molecule could be designed to be fluorescent, with its fluorescence intensity or wavelength being modulated upon analyte binding (either "turn-on" or "turn-off" sensing).

The chloro and methanol (B129727) substituents on the phenyl ring can be modified to fine-tune the sensor's selectivity and signaling properties. For example, the methanol group could be functionalized to introduce a fluorophore or another binding site.

Table 2: Potential Chemosensor Design Strategies with this compound

| Target Analyte | Potential Binding Interaction | Signaling Mechanism |

| Metal Cations | Coordination with hydrazinyl group | Colorimetric/Fluorometric change |

| Anions | Hydrogen bonding with hydrazinyl group | Colorimetric/Fluorometric change |

| Carbonyl Compounds | Hydrazone formation | Change in fluorescence or absorbance |

This table outlines theoretical design principles for chemosensors based on the functional groups of this compound.

Role in Agrochemical and Industrial Chemical Development (excluding biological efficacy in vivo)

In the synthesis of agrochemicals and industrial chemicals, intermediates with specific functional groups are crucial building blocks. Chlorophenylhydrazine derivatives are known to be valuable precursors in the synthesis of various heterocyclic compounds that form the core of many pesticides and industrial agents.

The this compound molecule offers multiple reactive sites for further chemical transformations:

The Hydrazinyl Group: Can be used to construct nitrogen-containing heterocycles, such as pyrazoles and indoles, which are common scaffolds in agrochemicals.

The Chloro Group: Can be substituted through nucleophilic aromatic substitution reactions to introduce other functional groups.

The Methanol Group: Can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration.

The combination of these functional groups in a single molecule makes this compound a versatile intermediate for the synthesis of a diverse range of complex organic molecules with potential applications in the agrochemical and industrial sectors. For instance, it could serve as a starting material for the synthesis of novel herbicides, fungicides, or insecticides, as well as specialty polymers and dyes.

Table 3: Potential Synthetic Transformations of this compound for Chemical Development

| Reactive Site | Reaction Type | Potential Product Class |

| Hydrazinyl Group | Cyclocondensation | Pyrazoles, Indoles, Triazoles |

| Chloro Group | Nucleophilic Aromatic Substitution | Ethers, Amines, Thioethers |

| Methanol Group | Oxidation | Aldehydes, Carboxylic Acids |

| Methanol Group | Esterification/Etherification | Esters, Ethers |

This table illustrates the synthetic potential of this compound as a chemical intermediate based on the reactivity of its functional groups.

While the specific applications of this compound are yet to be documented in dedicated research, its chemical structure strongly suggests a promising future in various facets of chemical science and technology. Further investigation into the reactivity and properties of this compound is warranted to unlock its full potential.

Emerging Research Avenues and Persistent Challenges for 2 Chloro 5 Hydrazinylphenyl Methanol

Discovery of Unprecedented Reactivity and Tandem Transformations

The unique combination of functional groups in (2-Chloro-5-hydrazinylphenyl)methanol—a nucleophilic hydrazine (B178648), an electron-withdrawing chloro group, and a versatile hydroxymethyl group—presents a fertile ground for exploring novel reactivity and complex molecular architectures through tandem reactions.

Prospective Reactivity: The arylhydrazine moiety is a well-established precursor for the synthesis of nitrogen-containing heterocycles. wikipedia.org A primary avenue of research would be its use in the Fischer indole (B1671886) synthesis, a classic and robust method for creating indole rings by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.comchem-station.com The substitution pattern on the phenyl ring of this compound would be expected to influence the regioselectivity and efficiency of the cyclization. mdpi.com For instance, studies on substituted phenylhydrazones have shown that substituents can lead to abnormal reaction products, a phenomenon that warrants investigation for this compound. nih.gov

Beyond indoles, the hydrazine group can participate in a variety of cyclocondensation reactions to form other heterocyclic systems like pyrazoles and triazoles. rsc.orgacs.org It can also be used to generate aryl radicals under mild, metal-free conditions, opening pathways for arylation reactions. acs.org The hydroxymethyl group can be oxidized to an aldehyde for intramolecular reactions or used as a handle for further functionalization, while the chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions.

Tandem Transformations: The true potential of this molecule may lie in designing one-pot tandem or domino reactions that leverage its multiple functional groups. A hypothetical sequence could involve:

Condensation of the hydrazine with a dicarbonyl compound to form a hydrazone. wikipedia.org

An intramolecular cyclization (e.g., Fischer indolization) followed by a subsequent reaction involving the hydroxymethyl group, such as an intramolecular etherification or lactonization, to build complex, polycyclic structures.

A Knoevenagel/Michael tandem reaction sequence, which has been demonstrated for other phenylhydrazine (B124118) derivatives, could lead to densely functionalized pyrazolone (B3327878) structures. rsc.org

A significant challenge is the selective activation of one functional group in the presence of others. The interplay between the electronic effects of the electron-donating hydrazine and hydroxymethyl groups and the electron-withdrawing chloro group will be complex and requires detailed experimental and computational investigation to predict and control reaction outcomes.

Scalable and Sustainable Synthetic Methodologies for Industrial Implementation (non-pharma)

For this compound to be viable for industrial applications in fields like materials or agrochemicals, the development of scalable, cost-effective, and sustainable synthetic routes is paramount.

Current Synthetic Landscape: Arylhydrazines are traditionally synthesized via the reduction of diazonium salts derived from anilines, a process that often involves explosive intermediates and generates significant salt waste. nih.gov More modern approaches focus on palladium- or copper-catalyzed cross-coupling reactions between aryl halides and hydrazine. nih.govresearchgate.netrsc.orgresearchgate.net These methods offer a more direct route but can be hindered by catalyst cost, ligand sensitivity, and the need for stringent reaction conditions.

Proposed Scalable Synthesis: A potential route to this compound on an industrial scale could involve a multi-step process starting from a readily available precursor. A comparison of a hypothetical traditional versus a more sustainable approach is outlined below.

| Feature | Traditional Batch Synthesis (Hypothetical) | Sustainable/Scalable Synthesis (Proposed) |

| Starting Material | 2-Chloro-5-nitroaniline | 2-Chloro-5-nitrotoluene |

| Key Steps | 1. Diazotization of aniline (B41778), followed by SnCl₂ reduction (generates tin waste). 2. Protection/deprotection steps for the hydroxymethyl group. 3. Use of stoichiometric and hazardous reagents. | 1. Catalytic reduction of the nitro group (e.g., heterogeneous hydrogenation over supported metal nanoparticles). acs.orgqualitas1998.net 2. Direct Pd-catalyzed coupling of the corresponding aryl chloride with a hydrazine surrogate. nih.gov 3. Use of catalytic reagents over stoichiometric ones. numberanalytics.com |

| Solvents | Chlorinated solvents (e.g., Dichloromethane), DMF, NMP. | Greener solvents (e.g., 2-MeTHF, CPME, or aqueous-based systems where possible). rsc.orgchemistryforsustainability.orgjk-sci.com |

| Waste Profile | High E-Factor (kg waste/kg product), significant metal and salt waste. researchgate.net | Lower E-Factor, solvent recycling, atom-economical steps. numberanalytics.com |

| Safety | Potential for unstable diazonium intermediates. | Avoidance of highly hazardous intermediates; potential for flow chemistry implementation. asymchem.com |

The primary challenge is process intensification—achieving high yield and purity while minimizing steps, energy consumption, and waste. acs.org The development of robust, reusable heterogeneous catalysts for both the reduction and C-N coupling steps would be a significant breakthrough for sustainable industrial production. qualitas1998.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and efficiency. chemanager-online.commit.edu

Flow Chemistry Applications: The synthesis of this compound likely involves hazardous reagents (like hydrazine) or highly exothermic steps (like nitrations or reductions), making it an ideal candidate for flow chemistry. pharmtech.commt.com

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, significantly mitigating the risks associated with explosive intermediates or thermal runaways. chemanager-online.comresearchgate.net

Precise Control: The superior heat and mass transfer in flow systems allows for precise control over reaction parameters like temperature and residence time, which can improve selectivity and yield. researchgate.net

Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer duration or using parallel reactor lines, bypassing the complex challenges of scaling batch reactors. pharmtech.com

A potential flow process could involve the in situ generation and immediate consumption of a hazardous intermediate, a key advantage of this technology. researchgate.net For example, a nickel/photoredox-catalyzed C-N coupling with a hydrazine surrogate could be adapted to a continuous-flow photochemical protocol, enabling high selectivity in short residence times. rsc.orgrsc.org

Automated Synthesis: Automated platforms can accelerate the discovery and optimization of reactions involving this compound. sigmaaldrich.comchemh.com By combining robotic liquid handlers with modular reaction and analysis units, researchers can perform high-throughput screening of catalysts, solvents, and reaction conditions. nih.gov This approach can drastically reduce the time needed to identify optimal conditions for a new transformation or to synthesize a library of derivatives for property screening. mit.edursc.org The integration of machine learning algorithms with these platforms can enable predictive optimization and even the autonomous discovery of new reaction pathways. chemh.com

Advanced Computational Design of this compound Derivatives with Tailored Properties

Computational chemistry provides powerful tools to predict molecular properties and reaction outcomes, guiding experimental work and accelerating the design of new molecules with desired functions. grnjournal.usnih.gov

Predicting Reactivity and Mechanisms: Quantum chemical methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound. catalysis.blogrsc.org Such calculations can predict the energies of reactants, transition states, and products for potential reactions, offering insight into reaction pathways and helping to explain or predict regioselectivity. grnjournal.usnih.gov For example, DFT studies on substituted benzenes can reveal how different functional groups influence the molecule's electronic properties and reactivity. researchgate.netnih.gov

Designing Derivatives with Tailored Properties: A major research avenue is the in silico design of derivatives for specific non-pharmaceutical applications, such as in materials science or agrochemicals. By computationally modifying the core structure—for instance, by replacing the chloro-substituent or derivatizing the hydrazine or alcohol moieties—it is possible to screen a vast chemical space for candidates with optimized properties.

A hypothetical study could aim to design derivatives with specific electronic properties for use in organic electronic materials.

| Derivative ID | Modification on Core Structure | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |

| Parent | This compound | -5.12 | -0.98 | 4.14 |

| Deriv-01 | Replace -Cl with -CN | -5.45 | -1.55 | 3.90 |

| Deriv-02 | Replace -Cl with -OCH₃ | -4.95 | -0.85 | 4.10 |